Reduced FP Receptor Agonist Potency
PGF2α-OH (PGF2α 1-OH) is a dramatically weaker agonist at the recombinant feline and human FP prostanoid receptor when compared to the potent analog 17-phenyl PGF2α. In functional assays using these recombinant receptors, PGF2α-OH was found to be approximately 1000 times less potent than 17-phenyl PGF2α [1]. Furthermore, in human dermal fibroblasts and Swiss 3T3 cells, PGF2α-OH failed to elicit a calcium (Ca2+) signal until concentrations exceeded 1 µM [1].
| Evidence Dimension | Functional agonist potency at recombinant FP receptor |
|---|---|
| Target Compound Data | Approximately 1000-fold less potent than 17-phenyl PGF2α; No Ca2+ signal at ≤1 µM in Swiss 3T3 cells |
| Comparator Or Baseline | 17-phenyl PGF2α (a potent FP receptor agonist) |
| Quantified Difference | ~1000-fold lower potency |
| Conditions | Recombinant feline and human FP receptors expressed in cellular systems; Ca2+ signaling in human dermal fibroblasts and Swiss 3T3 mouse fibroblast cells. |
Why This Matters
This large, quantitative difference in potency at the primary target receptor for PGF2α defines PGF2α-OH as a 'weak agonist,' justifying its use as a selective tool for investigating non-FP receptor-mediated pathways where PGF2α's potent FP activity would be confounding.
- [1] Woodward DF, et al. Replacement of the carboxylic acid group of prostaglandin F2alpha with a hydroxyl or methoxy substituent provides biologically unique compounds. Br J Pharmacol. 2000 Aug;130(8):1933-43. PMID: 10952685. View Source
